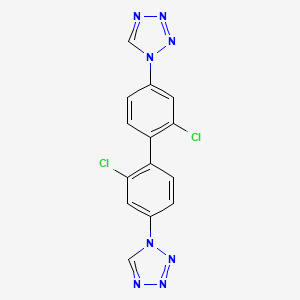![molecular formula C22H21N3O6 B6070709 N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6070709.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This mechanism of action has been shown to be effective in reducing excitotoxicity and protecting neurons from damage.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate, decreasing the activity of calcium-dependent enzymes, and reducing the production of reactive oxygen species. These effects have been linked to the ability of N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide to protect neurons from damage and reduce the severity of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide in lab experiments is its selectivity for the AMPA subtype of glutamate receptors, which allows for more precise targeting of specific cellular pathways. However, one limitation of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide is its potential off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide, including its use in combination with other drugs for the treatment of neurological disorders, the development of more selective AMPA receptor antagonists, and the investigation of the role of glutamate receptors in other physiological processes beyond the nervous system. Additionally, further research is needed to fully understand the potential off-target effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide and how they may impact experimental results.
Synthesis Methods
N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide can be synthesized by several methods, including the reaction of 3-methoxy-4-aminobenzoyl chloride with 2-nitrobenzaldehyde in the presence of furfural and a base. The resulting product is then purified by recrystallization.
Scientific Research Applications
N-[4-(isobutyrylamino)-3-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide has been widely used in scientific research for its ability to selectively block the AMPA subtype of glutamate receptors. This has led to its use in studying the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c1-13(2)21(26)24-16-9-8-14(12-20(16)30-3)23-22(27)19-11-10-18(31-19)15-6-4-5-7-17(15)25(28)29/h4-13H,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQPUVBSVCGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-allyl-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6070629.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6070632.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B6070647.png)
![1-methyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6070650.png)
![1-(3-chlorophenyl)-4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6070658.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6070660.png)


![5-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6070696.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070704.png)
![2-methyl-6-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6070715.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6070719.png)
![N~3~-(1,1-dioxidotetrahydro-3-thienyl)-N~3~-methyl-N~1~-[(1-methyl-4-piperidinyl)methyl]-N~1~-(2-phenylethyl)-beta-alaninamide](/img/structure/B6070733.png)